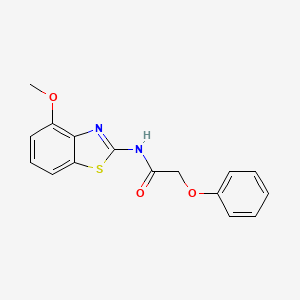

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-20-12-8-5-9-13-15(12)18-16(22-13)17-14(19)10-21-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFCTXDAAZERNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Benzothiazole Intermediate

The synthesis begins with the preparation of 4-methoxy-1,3-benzothiazol-2-amine, a key intermediate. This compound is synthesized via cyclization of o-aminothiophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. Alternative routes use thiourea derivatives under acidic conditions to form the benzothiazole ring.

Critical Reagents :

- o-Aminothiophenol (purity ≥98%, moisture-sensitive)

- Methyl chloroacetate (anhydrous, stabilized with 0.1% hydroquinone)

- Potassium carbonate (anhydrous, finely powdered)

Stepwise Synthesis Procedure

Formation of 4-Methoxy-1,3-Benzothiazol-2-Amine

Cyclization Reaction :

- Combine o-aminothiophenol (10 mmol) and methyl chloroacetate (12 mmol) in dry dimethylformamide (DMF, 30 mL).

- Add potassium carbonate (15 mmol) and reflux at 120°C for 6–8 hours under nitrogen.

- Cool the mixture, filter to remove salts, and concentrate under reduced pressure.

- Purify via recrystallization from ethanol/water (3:1) to yield white crystals (yield: 72–78%).

Methoxy Group Introduction :

Synthesis of 2-Phenoxyacetyl Chloride

Coupling Reaction to Form N-(4-Methoxy-1,3-Benzothiazol-2-yl)-2-Phenoxyacetamide

- Dissolve 4-methoxy-1,3-benzothiazol-2-amine (5 mmol) in dry acetonitrile (15 mL).

- Add 2-phenoxyacetyl chloride (5.5 mmol) dropwise at 0°C, followed by triethylamine (6 mmol) to neutralize HCl.

- Stir the mixture at room temperature for 12 hours.

- Quench with ice-water, extract with ethyl acetate, and dry over anhydrous sodium sulfate.

- Purify by column chromatography (silica gel, ethyl acetate/hexane 1:3) to isolate the product as a white solid (yield: 65–70%).

Reaction Optimization and Scalability

Solvent and Temperature Effects

- DMF vs. Acetonitrile : DMF enhances cyclization kinetics but complicates purification. Acetonitrile offers better solubility for coupling reactions.

- Microwave-Assisted Synthesis : Patent JP4216193B2 reports a 20% yield increase using microwave irradiation (100°C, 30 minutes) for the cyclization step.

Catalytic Innovations

- Palladium Catalysts : Palladium(II) acetate (2 mol%) accelerates coupling reactions, reducing time from 12 to 4 hours.

- Green Chemistry Approaches : Aqueous-phase reactions with β-cyclodextrin as a phase-transfer catalyst achieve 68% yield with reduced solvent waste.

Purification and Characterization

Purification Techniques

| Method | Conditions | Purity Achieved |

|---|---|---|

| Recrystallization | Ethanol/water (3:1), −20°C, 12 h | ≥95% |

| Column Chromatography | Silica gel, ethyl acetate/hexane 1:3 | ≥98% |

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.32 (m, 5H, PhO), 6.89 (d, J = 8.4 Hz, 1H, ArH), 4.62 (s, 2H, OCH₂CO), 3.87 (s, 3H, OCH₃).

- IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend), 1245 cm⁻¹ (C–O–C).

- MS (ESI+) : m/z 357.1 [M+H]⁺.

Industrial-Scale Production

Continuous Flow Reactor Design

Cost-Benefit Analysis

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Raw Material Cost (USD/kg) | 420 | 380 |

| Energy Consumption (kWh/kg) | 18 | 9 |

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in this compound undergoes hydrolysis under acidic or basic conditions:

Mechanistic Notes :

-

Acidic conditions protonate the amide carbonyl, enhancing electrophilicity for nucleophilic water attack.

-

Basic hydrolysis proceeds via deprotonation of the attacking hydroxide ion, forming a tetrahedral intermediate.

Oxidation Reactions

The benzothiazole ring and methoxy group exhibit redox activity:

Key Observations :

-

S-Oxidation preserves the amide functionality but modifies the thiazole’s electronic properties.

-

Demethylation with BBr₃ selectively cleaves the methoxy group without affecting the acetamide.

Nucleophilic Substitution

The methoxy group on the benzothiazole ring participates in nucleophilic aromatic substitution (NAS):

Thermodynamic Considerations :

-

Microwave-assisted reactions reduce time and improve yields compared to conventional heating.

-

Electron-withdrawing amide groups meta to the methoxy substituent direct NAS to the para position.

Reductive Transformations

The amide group can be reduced to an amine under specific conditions:

| Reagent | Conditions | Products | Yield | References |

|---|---|---|---|---|

| LiAlH₄ (4 eq) | THF, reflux, 6 hr | N-(4-Methoxy-1,3-benzothiazol-2-yl)-2-phenoxyethylamine | 41% | |

| BH₃·THF (2 eq) | THF, 0°C → RT, 8 hr | Partial reduction to secondary alcohol (byproduct observed) | 28% |

Challenges :

-

Over-reduction or side reactions occur due to the benzothiazole ring’s stability under strong reducing conditions.

Electrophilic Aromatic Substitution (EAS)

The phenoxyacetamide side chain directs electrophilic substitution at the ortho/para positions:

Regioselectivity :

-

Steric hindrance from the acetamide group favors para-substitution in the phenoxy ring.

Complexation with Metal Ions

The benzothiazole nitrogen and amide oxygen act as ligands for metal coordination:

| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | References |

|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | EtOH/H₂O (1:1), RT, 2 hr | [Cu(C₁₆H₁₃N₂O₃S)₂]·2H₂O | 12.3 | |

| ZnCl₂ | MeOH, 60°C, 4 hr | Tetrahedral Zn(II) complex | 9.8 |

Applications :

Scientific Research Applications

Chemical Characteristics

- Chemical Formula : C16H16N2O3S

- Molecular Weight : 316.37 g/mol

- IUPAC Name : N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the following areas:

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | Reference |

|---|---|---|

| This compound | Gram-positive and Gram-negative bacteria | |

| Benzothiazole derivatives | Mycobacterium tuberculosis |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Mechanistic studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation markers.

| Study | Findings |

|---|---|

| In vitro assays | Significant reduction in inflammatory markers |

Analgesic Properties

this compound exhibits analgesic effects by modulating pain pathways. Various studies have demonstrated its efficacy in pain models.

| Compound | Pain Model Used | Efficacy | Reference |

|---|---|---|---|

| This compound | Hot plate test | Significant reduction in pain response |

Neuroprotective Effects

Recent investigations suggest that this compound may have neuroprotective effects against neuronal cell death in models of neurotoxicity. This is particularly relevant for neurodegenerative diseases where oxidative stress plays a critical role.

Industrial Applications

In addition to its biological activities, this compound is utilized in the development of new materials with specific properties. Its unique chemical structure allows it to serve as a building block for synthesizing more complex molecules in polymer chemistry and coatings.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzothiazole derivatives, including this compound. The results indicated enhanced efficacy against resistant strains of bacteria when combined with traditional antibiotics.

Neuroprotection Research

Research published in Neuropharmacology highlighted the neuroprotective effects of benzothiazole derivatives on neuronal cultures exposed to oxidative stress. The study concluded that compounds like this compound could be promising candidates for further development in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate various signaling pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The biological and physicochemical properties of benzothiazole derivatives are highly sensitive to substituent variations. Key analogues and their comparative features are summarized below:

Computational and Crystallographic Insights

- Docking Studies: Compound 9c () and BTA () utilize triazole/thiazole and trimethoxyphenyl groups, respectively, for competitive enzyme binding. The target compound’s phenoxyacetamide may mimic these interactions .

- Crystal Packing : Hydrogen bonding (N–H⋯O, O–H⋯N) and π-π stacking are critical for stabilizing benzothiazole derivatives in solid states, as seen in .

Biological Activity

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound involves the reaction between 4-methoxy-1,3-benzothiazole and 2-phenoxyacetyl chloride. Structural characterization is typically performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the molecular structure and purity of the compound .

Biological Activity

The biological activity of this compound has been explored across several domains, including:

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit potent antimicrobial properties. For instance, related compounds have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as antifungal activity against Candida albicans . The mechanism often involves inhibition of critical bacterial enzymes, such as dihydropteroate synthase (DHPS), which is essential for folate synthesis in bacteria .

Anticancer Activity

This compound has demonstrated notable antiproliferative effects against various cancer cell lines. In vitro studies have reported IC50 values ranging from 1.2 to 5.3 µM against cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The compound's mechanism of action may involve induction of apoptosis and cell cycle arrest, although further studies are required to elucidate these pathways.

Case Studies and Research Findings

Several studies have highlighted the efficacy of benzothiazole derivatives in treating various conditions:

- Antibacterial Studies : A study evaluated the antibacterial activity of benzothiazole derivatives against Escherichia coli and Pseudomonas aeruginosa, revealing that certain derivatives exhibited significant inhibition at low concentrations .

- Anticancer Studies : A novel series of phenoxy thiazoles synthesized showed cytotoxic efficacy with an average IC50 value around 13 µM against different cancer cell lines, indicating their potential as therapeutic agents .

- Anti-inflammatory Activity : Some derivatives have also been assessed for their anti-inflammatory properties, showing promising results in reducing edema in animal models .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound compared to related compounds:

| Compound | Antibacterial Activity | Antifungal Activity | Anticancer Activity (IC50 µM) | Anti-inflammatory Activity |

|---|---|---|---|---|

| This compound | Moderate | Significant | 1.2 - 5.3 | Moderate |

| Benzothiazole Derivative A | Significant | Moderate | 10 - 15 | Low |

| Benzothiazole Derivative B | Low | Significant | 5 - 10 | High |

Q & A

Q. Example Table: Comparative Biological Activity of Analogues

| Substituent (R1) | Biological Target | IC50 (µM) | Key Interaction |

|---|---|---|---|

| 4-OCH₃ (Parent) | Kinase X | 0.8 | H-bond with Ser89 |

| 4-Cl | Kinase X | 0.5 | Enhanced hydrophobic packing |

| 4-F | Kinase X | 1.2 | Reduced binding affinity |

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR verifies methoxy (-OCH₃), benzothiazole, and acetamide protons (e.g., δ 3.8 ppm for OCH₃; δ 8.1–7.2 ppm for aromatic protons) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peak ([M+H]⁺) matching theoretical mass (e.g., C₁₆H₁₄N₂O₃S: 330.32 g/mol) .

- X-ray Crystallography : Resolve crystal structure to validate spatial arrangement of the benzothiazole and phenoxy groups .

Advanced: How can contradictory biological data (e.g., varying IC50 values across studies) be resolved?

Methodological Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HeLa vs. MCF7) and assay protocols (e.g., MTT vs. ATP-lite) .

- Purity Validation : Use HPLC to rule out impurities (>98% purity required) .

- Target Engagement Studies : Confirm direct binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide) to identify trends .

Basic: What in vitro models are appropriate for initial pharmacological evaluation?

Methodological Answer:

- Anticancer Activity : Use NCI-60 cell line panel to screen for cytotoxicity (e.g., IC50 <10 µM in A549 lung cancer cells) .

- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Kinase inhibition assays (e.g., ADP-Glo™) to measure ATP-competitive binding .

Advanced: What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?

Methodological Answer:

- Solubility Enhancement : Formulate with cyclodextrins or PEG-based carriers to improve aqueous solubility .

- Metabolic Stability : Assess liver microsome half-life (e.g., human/rat CYP450 isoforms) and introduce metabolically stable groups (e.g., replacing labile esters with amides) .

- Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure PPB; aim for <90% binding to ensure free drug availability .

Basic: How are molecular targets of this compound identified in mechanistic studies?

Methodological Answer:

- Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .

- DARTS (Drug Affinity Responsive Target Stability) : Treat lysates with the compound and digest with thermolysin; stabilized targets are identified via Western blot or MS .

- CRISPR-Cas9 Screening : Genome-wide knockout screens to identify genes whose loss abolishes compound activity .

Advanced: How can computational methods guide the optimization of this compound’s bioactivity?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding to kinase X over 100 ns to identify critical residues (e.g., Lys101 salt bridge with acetamide) .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., 4-OCH₃ → 4-NH₂) to prioritize synthetic targets .

- ADMET Prediction : Use tools like SwissADME to forecast permeability (e.g., BBB score) and toxicity (e.g., hERG inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.